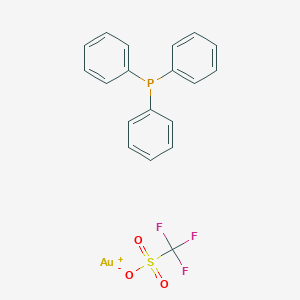

Triphenylphosphinegold(I) trifluoromethanesulfonate

Description

Triphenylphosphinegold(I) trifluoromethanesulfonate (CAS: 15529-90-5; 156397-47-6) is a gold(I) complex with the formula [Ph₃PAu][OTf], where OTf = trifluoromethanesulfonate (CF₃SO₃⁻). It has a molecular weight of 608–609 g/mol and features a linear Au(I) center coordinated by triphenylphosphine (PPh₃) and the triflate anion. The triflate group acts as a weakly coordinating counterion, enhancing solubility in organic solvents and facilitating catalytic activity . This compound is widely used in homogeneous catalysis, coordination chemistry, and biomedical research due to its stability and reactivity .

Properties

IUPAC Name |

gold(1+);trifluoromethanesulfonate;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNGCXGJNWEWTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15AuF3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156397-47-6 | |

| Record name | (Triphenylphosphine)gold(I) triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedural Details

A representative protocol from the Royal Society of Chemistry involves:

-

Combining (300 mg, 0.606 mmol) and (156 mg, 0.606 mmol) in dichloromethane (, 5 mL).

-

Stirring the mixture at room temperature for 15 minutes.

-

Filtering through a sand core funnel (3–4 μm pore size) to remove precipitated .

-

Evaporating the filtrate under reduced pressure to yield a slurry.

-

Cooling the slurry to to crystallize the product as colorless needles (yield: 90–95%, purity: >99.9%).

Key considerations include:

-

Solvent Choice : Dichloromethane is optimal due to its low polarity, which minimizes side reactions.

-

Temperature Control : Reactions performed above risk decomposition of the gold complex.

-

Moisture Sensitivity : Molecular sieves (5 Å) are recommended to prevent hydrolysis of the triflate ligand.

Alternative Synthetic Routes and Modifications

While the metathesis method dominates, niche approaches exist for specialized applications.

In Situ Generation for Catalysis

In gold-catalyzed reactions, is often generated in situ by combining with stoichiometric in the reaction mixture. For example, a catalytic system for indole synthesis uses:

This method avoids isolating the hygroscopic triflate complex, though it limits control over catalyst purity.

Use of Tris(triphenylphosphinegold)oxonium Salts

A less common route involves tris(triphenylphosphinegold)oxonium tetrafluoroborate as a precursor. Reacting this with trifluoromethanesulfonic acid () yields :

However, this method is hampered by the limited availability of the oxonium precursor and lower yields (60–70%).

Purification and Characterization

Crystallization Techniques

Slow diffusion of hexane into a -toluene solution produces X-ray-quality crystals, confirming the linear geometry. The triflate ligand exhibits a monodentate coordination mode, with Au–O bond lengths of and Au–P distances of .

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphinegold(I) trifluoromethanesulfonate undergoes various types of reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions where the trifluoromethanesulfonate ligand is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The gold center can undergo oxidation and reduction, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Reactions are often carried out in organic solvents such as dichloromethane or toluene under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can yield new gold complexes with different ligands .

Scientific Research Applications

Triphenylphosphinegold(I) trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenylphosphinegold(I) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination to the gold center. This coordination can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Gold(I) Complexes

Variation in Counterion

Sulfanylcarboxylate Salts

Triphenylphosphinegold(I) sulfanylcarboxylates (e.g., diisopropylammonium or triethylammonium salts) replace triflate with sulfanylcarboxylate ligands (RSC(O)O⁻). These complexes exhibit notable cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range, suggesting enhanced bioactivity compared to triflate derivatives . The sulfanylcarboxylate ligand’s ability to bind cellular targets may contribute to this difference.

Perchlorate ([Ph₃PAu][ClO₄])

The perchlorate analogue is less thermally stable and prone to disproportionation, forming homoleptic species like [Au(PPh₃)₂]⁺. Synthesis requires prolonged reaction times (>48 hours) and yields are lower than triflate complexes . Perchlorates are also hazardous due to explosive decomposition risks, limiting their practical use.

Bis(triflyl)imidate ([Ph₃PAu][NTf₂])

[Bis(trifluoromethanesulfonyl)imidate] (NTf₂⁻) complexes exhibit higher lipophilicity and thermal stability than triflates. They are effective in microwave-assisted catalytic reactions (e.g., cyclization of sulfamates) due to improved solvent compatibility and faster reaction kinetics .

Halides ([Ph₃PAu]X; X = Cl, Br, I)

Halide complexes (e.g., [Ph₃PAu]Cl) are common precursors but require activation (e.g., Ag⁺ salts) to replace X⁻ with reactive ligands. Triflates avoid this step, enabling direct use in catalysis .

Variation in Phosphine Ligands

Triethylphosphinegold(I) Complexes

Replacing PPh₃ with triethylphosphine (PEt₃) reduces steric bulk, increasing ligand lability and reactivity. Triethylphosphinegold(I) thiosemicarbazone complexes show moderate cytotoxicity (IC₅₀ = 10–50 µM) but lower stability in biological media compared to PPh₃ analogues .

Ferrocenylphosphino Sulfonate Complexes

Gold(I) complexes with ferrocenylphosphino sulfonate ligands demonstrate superior catalytic activity in water-mediated alkyne additions, attributed to the electron-rich ferrocene moiety enhancing Au(I) electrophilicity .

Structural and Functional Comparisons

| Property | [Ph₃PAu][OTf] | [Ph₃PAu][ClO₄] | [Ph₃PAu][NTf₂] | [Ph₃PAu]Cl |

|---|---|---|---|---|

| Counterion | CF₃SO₃⁻ | ClO₄⁻ | NTf₂⁻ | Cl⁻ |

| Solubility | High in CH₂Cl₂, THF | Moderate in MeOH | High in toluene | Low in non-polar solvents |

| Thermal Stability | >200°C | <150°C (decomposes) | >250°C | Stable up to 180°C |

| Catalytic Efficiency | High (C–H activation) | Low (disproportionates) | Very high (microwave) | Requires activation |

| Cytotoxicity | Moderate | Not reported | Not reported | Low |

*Data compiled from *

Biological Activity

Triphenylphosphinegold(I) trifluoromethanesulfonate (commonly referred to as Au(PPh₃)) is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article will explore the compound's biological activity, including its mechanisms of action, effects on various cell lines, and comparative efficacy against other therapeutic agents.

Overview of this compound

- Chemical Formula : C₁₉H₁₆AuF₃O₃PS

- Molecular Weight : 609.33 g/mol

- Structure : The compound consists of a gold center coordinated to triphenylphosphine and trifluoromethanesulfonate, which imparts unique electronic properties that enhance its reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of Au(PPh₃) is primarily attributed to its interaction with cellular redox systems, particularly through the inhibition of thioredoxin reductase (TrxR). This enzyme plays a crucial role in maintaining cellular redox balance and protecting against oxidative stress. Inhibition of TrxR can lead to increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Thioredoxin Reductase :

- Studies have shown that gold(I) complexes, including Au(PPh₃), exhibit significant inhibitory effects on TrxR activity, leading to increased oxidative stress in cells .

- Induction of Apoptosis :

- Interaction with DNA :

- Binding studies indicate that Au(PPh₃) can interact with calf thymus DNA, suggesting potential genotoxic effects that may contribute to its anticancer properties .

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of Au(PPh₃) against various cancer cell lines. The following table summarizes some key findings regarding its cytotoxic effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 1.70 | TrxR inhibition; ROS generation |

| A549 (lung) | 3.30 | Induction of apoptosis |

| MCF-7 (breast) | 4.30 | DNA interaction; oxidative stress |

| NIH-3T3 (murine) | 0.34 | Cytotoxicity via apoptosis |

These results indicate that Au(PPh₃) exhibits potent cytotoxicity across different cancer types, often outperforming traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, Au(PPh₃) has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The following table outlines its effectiveness compared to standard antibiotics:

| Bacterial Strain | MIC (μM) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 5 | More effective than vancomycin |

| Enterococcus faecalis | 10 | Comparable to ampicillin |

| Escherichia coli | >50 | Less effective than ciprofloxacin |

Research indicates that gold(I) complexes generally show higher efficacy against Gram-positive bacteria due to differences in cell wall structure compared to Gram-negative bacteria .

Case Studies and Research Findings

-

Study on Thioredoxin Reductase Inhibition :

- A study demonstrated that Au(PPh₃) inhibited TrxR with an IC50 value significantly lower than many other metal-based drugs, highlighting its potential as a therapeutic agent for cancer treatment .

-

Comparative Efficacy Against Cisplatin :

- Research comparing the cytotoxicity of Au(PPh₃) with cisplatin showed that the gold complex was more effective at inducing apoptosis in resistant cancer cell lines, suggesting it could be a viable alternative for patients with cisplatin resistance .

-

Antimicrobial Activity Assessment :

- In vitro studies revealed that Au(PPh₃) exhibited strong bactericidal activity against various strains of bacteria, particularly those associated with hospital-acquired infections .

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing triphenylphosphinegold(I) trifluoromethanesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves reacting triphenylphosphinegold(I) chloride with silver trifluoromethanesulfonate in anhydrous dichloromethane under inert conditions. Optimization includes monitoring reaction progress via NMR spectroscopy, where a singlet between 27–29 ppm confirms formation of the cationic gold complex . Prolonged reaction times (e.g., >24 hours) may lead to disproportionation byproducts, so real-time spectral analysis is critical for reproducibility.

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR : A singlet in the 27–29 ppm range confirms the gold-phosphine coordination .

- ESI-MS : Positive-ion mode detects the [M] peak, with isotopic patterns matching calculated values. Discrepancies (e.g., minor peaks at m/z 607 or 611) may indicate homoleptic byproducts or [Au(PPh)], requiring column chromatography for purification .

- Elemental Analysis : Au content (theoretical: ~32.3%) validates purity; deviations >1% suggest impurities or hydration .

Q. What are the primary catalytic applications of this compound in organic synthesis?

- Methodological Answer : It serves as a Lewis acid catalyst in glycosylation reactions (e.g., activating glycosyl o-hexynylbenzoates) and cycloisomerizations. For glycosylation, optimal conditions include dichloromethane, molecular sieves (4 Å), and catalyst loadings of 2–5 mol%, yielding products in 80–95% efficiency .

Advanced Research Questions

Q. How does the catalytic activity of this compound compare to other gold(I) complexes (e.g., bis(trifluoromethanesulfonyl)imidate derivatives)?

- Methodological Answer : Comparative studies show that trifluoromethanesulfonate derivatives exhibit higher electrophilicity due to weaker counterion coordination, enhancing catalytic turnover in C–H activation. However, bis(triflyl)imidate analogues (e.g., 79-3615) provide better thermal stability in reactions >80°C, as shown in Au-catalyzed alkoxylation studies . Kinetic experiments (e.g., rate constants via NMR) are recommended for direct comparison.

Q. What strategies mitigate air/moisture sensitivity during catalytic applications?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Best practices include:

- Strict inert-atmosphere handling (glovebox or Schlenk line).

- Pre-drying solvents (e.g., CHCl over CaH).

- In situ generation via AgOTf transmetalation to avoid pre-isolation . Stability tests under controlled humidity (e.g., 10% RH vs. 50% RH) can quantify decomposition rates.

Q. How do structural modifications (e.g., ligand substitution) influence catalytic performance and stability?

- Methodological Answer : Replacing triphenylphosphine with bulkier ligands (e.g., DPPE or tri-t-butylphosphine) reduces disproportionation but lowers solubility in polar solvents. For example, dichloro(DPPE)digold(I) (BD634508) shows improved thermal stability but requires THF or DMF for solubilization . Computational studies (DFT) on ligand steric parameters (Tolman cone angles) can predict these trade-offs.

Q. How can researchers resolve contradictions in reported catalytic efficiency across studies?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Trace AgOTf (from incomplete metathesis) can act as a co-catalyst. ICP-MS analysis of residual metals is advised .

- Solvent effects : Acetonitrile enhances ion pairing but deactivates the catalyst via coordination. Solvent screening (e.g., toluene vs. CHCl) with kinetic profiling is critical .

- Substrate scope limitations : Testing across electron-deficient vs. electron-rich substrates (e.g., aryl iodides vs. alkenes) clarifies functional group compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.